Cas no 1805124-74-6 (4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine)

4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine
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- インチ: 1S/C8H9F2N3O2/c1-4-7(13(14)15)5(3-11)2-6(12-4)8(9)10/h2,8H,3,11H2,1H3
- InChIKey: XWMMEXDTRAIENM-UHFFFAOYSA-N
- SMILES: FC(C1=CC(CN)=C(C(C)=N1)[N+](=O)[O-])F
計算された属性
- 精确分子量: 217.06628286 g/mol
- 同位素质量: 217.06628286 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 217.17
- XLogP3: 0.6
- トポロジー分子極性表面積: 84.7
4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029018500-250mg |
4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine |
1805124-74-6 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029018500-500mg |
4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine |
1805124-74-6 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029018500-1g |
4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine |
1805124-74-6 | 95% | 1g |
$2,808.15 | 2022-04-01 |
4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridineに関する追加情報
Recent Advances in the Study of 4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine (CAS: 1805124-74-6)
The compound 4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine (CAS: 1805124-74-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features including an aminomethyl group, difluoromethyl group, and a nitro substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of interest is the compound's role as a building block in the synthesis of more complex molecules. Researchers have developed novel synthetic routes to produce 4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine with high yield and purity. These methods often involve multi-step reactions, including nitration, amination, and fluorination, which have been optimized to improve efficiency and scalability. The availability of this compound in sufficient quantities has enabled further exploration of its biological activities.
In terms of pharmacological applications, preliminary studies have indicated that 4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine exhibits inhibitory effects on certain enzymes and receptors. For instance, it has been tested as a potential inhibitor of kinases involved in inflammatory pathways. The difluoromethyl group is particularly noteworthy, as it is known to enhance the binding affinity and metabolic stability of small molecules. These properties make the compound a valuable scaffold for the design of new therapeutic agents targeting diseases such as cancer and autoimmune disorders.
Furthermore, recent in vitro and in vivo studies have shed light on the compound's pharmacokinetic profile. Researchers have observed favorable absorption and distribution characteristics, although further optimization may be required to address issues related to metabolism and excretion. The nitro group, while contributing to the compound's reactivity, also poses challenges in terms of potential toxicity, prompting investigations into derivatives with improved safety profiles.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these findings into practical applications. Several patents have been filed in the past year, covering novel uses of 4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine and its derivatives. These patents highlight the compound's versatility, with claims ranging from its use in diagnostic tools to its incorporation into drug delivery systems.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research aims to address these gaps through advanced computational modeling, high-throughput screening, and structure-activity relationship studies. The integration of these approaches is expected to yield more potent and selective analogs with reduced off-target effects.
In conclusion, 4-(Aminomethyl)-6-(difluoromethyl)-2-methyl-3-nitropyridine represents a promising avenue for drug discovery and development. Its unique chemical structure and demonstrated biological activities make it a compelling subject for further investigation. As research progresses, this compound may pave the way for innovative treatments in areas of unmet medical need.
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